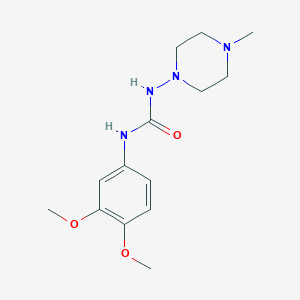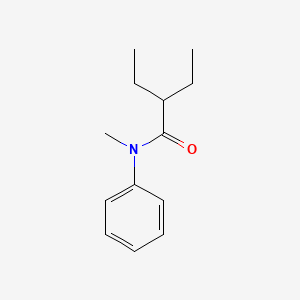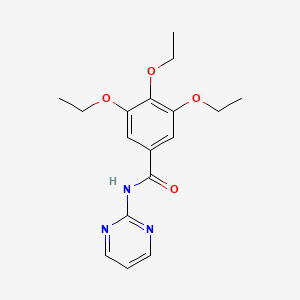
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as DMMPU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMMPU is a white crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is not fully understood. However, studies have shown that N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to have various biochemical and physiological effects. In animal models, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to reduce tumor growth and inflammation. N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. Another area of research could focus on elucidating the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea to better understand its therapeutic potential. Additionally, further studies could be conducted to investigate the potential of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea as a treatment for various diseases, including cancer and neurodegenerative diseases.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with phosgene, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final compound is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has various potential applications in scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. Additionally, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-17-6-8-18(9-7-17)16-14(19)15-11-4-5-12(20-2)13(10-11)21-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUJFCTTCTVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)

![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)

![7-hydroxy-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5767043.png)
![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)


![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)